molecular formula C10H13N3O3 B8283223 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester

2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester

Cat. No. B8283223
M. Wt: 223.23 g/mol
InChI Key: KRFWTVIQLLYECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H13N3O3/c1-8(2)9(14)16-6-4-12-10(15)13-5-3-11-7-13/h3,5,7H,1,4,6H2,2H3,(H,12,15)

InChI Key

KRFWTVIQLLYECF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)N1C=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.4 g (0.17 mole, >97% FLUKA) CDI were suspended in about 150 ml THF (tetrahydro furane) at room temperature. Upon partial dissolution the suspension was cooled down to about 17° C. After about 30 min stirring 25.9 g (0.16 mole) 2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride were added to the mixture under cooling on ice in several portion during about 1 h keeping the reaction mixture at about 23° C. A yellow suspension was obtained. After about 3 h of stirring at about 23° C. the suspension was filtrated. The filter cake was washed with THF. To the clear yellow filtrate about 300 mg phenothiazine were added. Solvent was evaporated. A clear orange viscous resin was obtained (containing traces of residual solvent). Yield was quantitative, 1H NMR indicates the desired product.
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride
Quantity
25.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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